molecular formula C21H43O4 B13338175 Starbld0043212

Starbld0043212

Cat. No.: B13338175
M. Wt: 359.6 g/mol
InChI Key: LJCDNJFAKAENFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Polyethylene glycol 12-hydroxystearate is synthesized through the esterification of polyethylene glycol with 12-hydroxystearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods involve large-scale esterification reactors and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Polyethylene glycol 12-hydroxystearate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Properties

Molecular Formula

C21H43O4

Molecular Weight

359.6 g/mol

InChI

InChI=1S/C13H25O3.C8H18O/c1-2-3-4-5-6-7-8-9-10-13(15)16-12-11-14;1-3-4-5-6-7-8(2)9/h14H,1-12H2;8-9H,3-7H2,1-2H3

InChI Key

LJCDNJFAKAENFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)O.[CH2]CCCCCCCCCC(=O)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.